3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol

描述

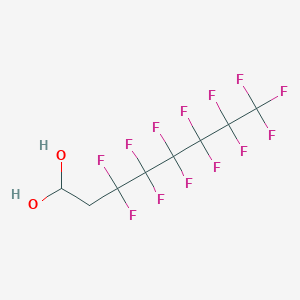

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an octane backbone. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol typically involves the fluorination of an octane derivative. One common method is the direct fluorination of octane-1,1-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.

Polymerization: The compound can participate in polymerization reactions to form fluorinated polymers with unique properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Fluorinated derivatives with different functional groups.

Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

Reduction Products: Alkanes with reduced fluorine content.

科学研究应用

Chemical Properties and Structure

The compound is characterized by a long carbon chain with multiple fluorine atoms attached. This structure confers hydrophobicity and stability against degradation. The presence of hydroxyl groups (-OH) enhances its reactivity and potential for functionalization.

Environmental Science

PFAS Research : 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is part of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are studied for their persistence in the environment and potential health impacts. Research has focused on their transformation products and degradation pathways in various environmental matrices .

Water Contamination Studies : The compound has been used in studies aimed at understanding low contaminant levels of PFAS in drinking water. Methodologies for analyzing these substances have been developed to address the challenges posed by their detection at trace levels .

Materials Science

Surface Coatings : Due to its hydrophobic nature and ability to form stable films, this compound is investigated for use in surface coatings that require water and oil repellency. Such coatings can be applied to textiles and other materials to enhance their durability and performance.

Fluorinated Polymers : This compound serves as a precursor in synthesizing fluorinated polymers that exhibit unique thermal and chemical resistance properties. These materials are utilized in high-performance applications such as aerospace and electronics .

Biochemistry

Gene Delivery Systems : Research has explored the use of fluorinated compounds like this compound in gene delivery systems. Its ability to interact with DNA has been studied using various assays (e.g., MTT assays for cytotoxicity) to evaluate transfection efficiency . The compound's surfactant properties can facilitate the formation of lipoplexes that enhance DNA delivery into cells.

Pharmaceutical Applications

Drug Formulation : The unique solubility characteristics of fluorinated compounds make them candidates for use in drug formulations where enhanced bioavailability is desired. The stability imparted by fluorination can improve the shelf-life of pharmaceutical products.

Case Study 1: Environmental Impact Assessment

A study examined the degradation pathways of 3,3,4,4,-5,-5,-6,-6,-7,-7,-8,-8,-8-Tridecafluorooctane-1-1-diol in aquatic environments. Researchers monitored its transformation into less harmful substances over time using advanced analytical techniques such as LC-MS/MS. The findings indicated that while the compound is persistent in nature due to its fluorinated structure , it undergoes specific transformations that could mitigate its environmental impact.

Case Study 2: Development of Fluorinated Surfactants

In a comparative analysis of various surfactants for gene delivery applications involving 3D cell cultures and animal models , researchers found that formulations containing this diol exhibited superior transfection efficiency compared to traditional non-fluorinated surfactants. This study highlighted the potential of fluorinated compounds in enhancing gene therapy strategies.

作用机制

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is primarily related to its fluorine content. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity, chemical inertness, and hydrophobicity. These properties influence the compound’s interactions with other molecules and its behavior in various chemical reactions.

Molecular Targets and Pathways:

Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with non-polar molecules and surfaces.

Chemical Inertness: The strong carbon-fluorine bonds make it resistant to chemical degradation, allowing it to maintain stability in harsh environments.

相似化合物的比较

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is unique due to the presence of hydroxyl groups, which provide additional reactivity and functionality compared to other similar fluorinated compounds. This makes it versatile for use in various chemical reactions and applications.

生物活性

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1,1-diol is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds which confer unique chemical properties and biological activities. Understanding the biological activity of this compound is critical due to its environmental persistence and potential health impacts.

- Molecular Formula : C13H5F13O2

- Molecular Weight : 400.10 g/mol

- Structure : The compound features a long carbon chain with multiple fluorine atoms attached and hydroxyl groups that influence its reactivity and solubility.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity

Research indicates that fluorinated compounds often exhibit cytotoxic effects at elevated concentrations. For instance:

- At concentrations above 10 μM in cell cultures (RD4 and A549), significant decreases in cell viability were observed .

- The cytotoxicity appears to increase with the length of the fluorinated chain and concentration level.

2. Bioaccumulation

PFAS are known for their ability to bioaccumulate in living organisms. Studies have shown that:

- These compounds can persist in human tissues for extended periods (months to years) due to their resistance to metabolic degradation .

- Bioaccumulation potential raises concerns regarding long-term exposure effects on human health and the environment.

3. Gene Delivery Potential

Recent studies have explored the use of fluorinated compounds for gene delivery:

- In experiments involving RD4 cells, certain fluorinated compounds demonstrated the ability to compact DNA and facilitate transfection when combined with specific surfactants like DOPE .

- This suggests potential applications in gene therapy or molecular biology.

Case Studies

Several studies have investigated the biological effects of related fluorinated compounds:

Environmental Impact

The environmental persistence of PFAS compounds like this compound is a significant concern:

- These substances do not readily degrade in the environment and can contaminate water sources.

- Regulatory bodies are increasingly recognizing the necessity to monitor and control these substances due to their potential health risks.

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22-23H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOFTXLGECPPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。